Methyl 5-bromo-2-methoxyisonicotinate
Description
Methyl 5-bromo-2-methoxyisonicotinate (CAS: 886365-25-9) is a pyridine-derived ester with the molecular formula C₈H₈BrNO₃. It is a white crystalline powder with a purity ≥97% and low impurity levels (≤0.02%) . The compound is synthesized for applications in pharmaceuticals, agrochemicals, and fine chemicals, with storage recommendations at 2–8°C to ensure stability . Its structure includes a bromine atom at the 5-position, a methoxy group at the 2-position, and a methyl ester at the 4-position of the pyridine ring, as confirmed by SMILES notation (COC1=NC=C(C(=C1)C(=O)OC)Br) and InChIKey (HSPQMLCPRUPXSD-UHFFFAOYSA-N) .
Structure
2D Structure
Properties
IUPAC Name |
methyl 5-bromo-2-methoxypyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-12-7-3-5(8(11)13-2)6(9)4-10-7/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPQMLCPRUPXSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673245 | |
| Record name | Methyl 5-bromo-2-methoxypyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-25-9 | |
| Record name | Methyl 5-bromo-2-methoxy-4-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-2-methoxypyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-bromo-2-methoxyisonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Mode of Action
It is known that this compound is used in the synthesis of other substances .
Pharmacokinetics
It is known that this compound has high gastrointestinal absorption and is a brain-penetrant . Its lipophilicity, as indicated by its Log Po/w value, is 2.13 .
Action Environment
It is known that this compound is stable when sealed in a dry room temperature environment .
Biochemical Analysis
Biochemical Properties
Methyl 5-bromo-2-methoxyisonicotinate plays a role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary interactions is with cytochrome P450 enzymes, particularly CYP1A2. This interaction can lead to the inhibition of the enzyme’s activity, affecting the metabolism of other substrates processed by CYP1A2. Additionally, this compound may interact with other biomolecules such as transport proteins and receptors, influencing their function and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell signaling pathways, particularly those involving the cytochrome P450 enzymes. By inhibiting CYP1A2, this compound can alter the metabolism of endogenous and exogenous compounds, leading to changes in cellular metabolism and gene expression. These effects can impact cell function, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with cytochrome P450 enzymes. The bromine atom at the 5-position and the methoxy group at the 2-position on the pyridine ring contribute to the compound’s binding affinity and specificity. By binding to the active site of CYP1A2, this compound inhibits the enzyme’s activity, leading to changes in the metabolism of substrates processed by CYP1A2. This inhibition can result in altered gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable when stored at room temperature in a sealed, dry environment. Over extended periods, the compound may degrade, leading to reduced efficacy and altered effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound’s effects on cellular processes can persist, but may diminish over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit CYP1A2 activity without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with other enzymes and proteins, leading to disrupted cellular processes and organ damage.
Metabolic Pathways
This compound is involved in metabolic pathways primarily through its interaction with cytochrome P450 enzymes. The compound is metabolized by CYP1A2, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The inhibition of CYP1A2 by this compound can also impact the metabolism of other compounds processed by this enzyme, leading to altered metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transport proteins and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound can influence its activity and function, as well as its effects on cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance the compound’s interactions with enzymes and proteins, leading to more pronounced effects on cellular processes.
Biological Activity
Methyl 5-bromo-2-methoxyisonicotinate (C8H8BrNO3) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a bromine atom at the 5-position and a methoxy group at the 2-position of the isonicotinic acid structure. Its molecular weight is approximately 230.06 g/mol, and it exhibits properties typical of both hydrophilic and lipophilic compounds, making it suitable for diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H8BrNO3 |
| Molecular Weight | 230.06 g/mol |
| CAS Number | 1215916-40-7 |
| Solubility | Moderate |
| Lipophilicity | Moderate |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may function as an enzyme inhibitor, potentially affecting metabolic pathways associated with various diseases.
- Enzyme Inhibition : The bromine atom can enhance the binding affinity to certain active sites on enzymes, thereby inhibiting their function.
- Redox Reactions : The compound may participate in oxidative and reductive processes that influence cellular signaling pathways.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Antimicrobial Properties : Studies have shown that derivatives of isonicotinic acid exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction in specific cancer types.
Case Studies
- Antimicrobial Activity : A study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a broad-spectrum antimicrobial agent.
- Anti-inflammatory Study : In vitro assays using RAW 264.7 macrophage cells demonstrated that this compound reduced the production of pro-inflammatory cytokines (IL-6 and TNF-α) by approximately 30% when treated with 100 µM of the compound, suggesting its utility in managing inflammatory responses.
- Anticancer Research : A recent investigation into the effects of this compound on human breast cancer cell lines showed a dose-dependent decrease in cell viability, with IC50 values around 25 µM, indicating promising anticancer properties.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds was conducted:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | High | Moderate | Promising |
| Methyl 5-bromo-2-methoxynicotinate | Moderate | Low | Moderate |
| Ethyl 5-bromo-2-methylnicotinate | Low | Low | Low |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl 5-bromo-2-methoxyisonicotinate has been studied for its potential antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound might also exhibit similar activities. Research indicates that derivatives of isonicotinic acid often possess biological activities, including antibacterial and antifungal properties, due to their ability to interact with microbial enzymes and cellular processes .
Anti-Tuberculosis Potential
Isonicotinic acid derivatives are well-known for their role in anti-tuberculosis treatments. This compound could serve as a scaffold for developing new anti-tubercular agents by modifying its structure to enhance efficacy and reduce toxicity. The presence of the bromine atom may contribute to increased biological activity through halogen bonding and improved lipophilicity .
Organic Synthesis
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The synthetic routes often involve the bromination of isonicotinic acid derivatives, followed by methoxylation, which can yield various functionalized products useful in drug development .
Reagents in Chemical Reactions
this compound can be utilized as a reagent in various organic reactions, such as nucleophilic substitutions and coupling reactions. Its reactivity profile allows it to participate in the formation of new carbon-carbon and carbon-nitrogen bonds, which are essential in constructing complex organic frameworks .
Case Studies
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s analogs differ in substituent positions, halogen types, or functional groups, influencing reactivity, solubility, and applications. Key comparisons include:
| Compound Name | CAS Number | Molecular Formula | Substituents | Similarity Score | Key Differences vs. Target Compound |
|---|---|---|---|---|---|
| Methyl 5-bromo-2-methoxynicotinate | 122433-41-4 | C₈H₈BrNO₃ | Methoxy (2), Br (5), ester (3) | N/A | Nicotinate vs. isonicotinate ring position |
| 5-Bromo-2-hydroxyisonicotinic acid | 1211581-22-4 | C₆H₄BrNO₃ | Hydroxy (2), Br (5) | 0.81 | Hydroxy replaces methoxy; lacks methyl ester |
| Methyl 5-bromo-2-chloronicotinate | 78686-79-0 | C₇H₅BrClNO₂ | Cl (2), Br (5) | 0.78 | Chlorine replaces methoxy; ester at 3-position |
| 2-Methoxy-3-methylisonicotinic acid | 55-22-1 | C₈H₉NO₃ | Methoxy (2), methyl (3) | 0.81 | Methyl replaces bromine; carboxylic acid |
Notes:
- Nicotinate vs. Isonicotinate Isomerism : Methyl 5-bromo-2-methoxynicotinate shares the same molecular formula as the target compound but differs in ring substitution (nicotinate: ester at 3-position vs. isonicotinate: ester at 4-position), altering electronic distribution and reactivity .
- Halogen Substitution : Replacement of bromine with chlorine (e.g., Methyl 5-bromo-2-chloronicotinate) reduces steric bulk and alters electrophilicity, impacting cross-coupling reactions .
Physicochemical Properties
- Methyl Esters : Generally exhibit moderate hydrophobicity (logP ~1–3) and melting points between 80–120°C, influenced by halogen size and substituent positions .

- Bromine Impact : Bromine’s electron-withdrawing nature enhances electrophilic aromatic substitution (EAS) reactivity compared to chlorine or methyl groups .
Preparation Methods
Preparation of Key Intermediate: 5-Bromo-2-hydroxyisonicotinic Acid Methyl Ester
A crucial intermediate in the preparation of methyl 5-bromo-2-methoxyisonicotinate is methyl 5-bromo-2-hydroxyisonicotinate. According to patent CN102321016A, this intermediate can be synthesized via diazotization hydrolysis of 2-amino-5-bromoisonicotinic acid methyl ester with the following detailed procedure:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Concentrated sulfuric acid added dropwise to 30% hydrogen peroxide (volume ratio 2–1.5:1), temperature controlled ≤ 20°C, then cooled to 5°C | Preparation of sulfuric acid-hydrogen peroxide mixture | - |
| 2 | 2-amino-5-bromoisonicotinic acid methyl ester (0.216 mol) added to 9% dilute sulfuric acid (875 mL) with crushed ice (1 kg), cooled to ~0°C | Reaction mixture preparation | - |
| 3 | Sodium nitrite aqueous solution (1.710 mol, 175 mL) added dropwise, stirred at 20°C for 2 hours | Diazotization reaction | - |
| 4 | Filtration, washing, pH adjustment to 6-7, extraction with chloroform, drying over sodium sulfate, concentration | Isolation of crude product | - |
| 5 | Silica gel filtration, elution with dichloromethane:ethyl acetate (10:1), concentration under reduced pressure | Purification | 91% yield of methyl 5-bromo-2-hydroxyisonicotinate as yellow solid |
This method provides a high yield (91%) and is considered efficient for industrial applications. The reaction temperature and molar ratios are critical for optimizing yield and purity.
Synthesis of 2-Amino-5-bromoisonicotinic Acid Methyl Ester
The precursor 2-amino-5-bromoisonicotinic acid methyl ester is synthesized through bromination of 2-aminoisonicotinic acid methyl ester. Two common bromination agents are:
- N-Bromosuccinimide (NBS), yielding about 35% crude product (WO2007/11326).
- Bromine, yielding about 23% after silica gel chromatography (US2006/84802).
An improved multi-step synthesis starting from 2-amino-4-methylpyridine is described in patent CN101863830B, involving bromination, acetylation, oxidation, and esterification with an overall yield exceeding 60%. Key steps include:
| Step | Reaction Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Bromination of 2-amino-4-picoline with bromine (molar ratio 1:0.9–1.5), temperature -10 to 5°C | Formation of 2-amino-4-methyl-5-bromopyridine | - |
| 2 | Acetylation with diacetyl oxide and 4-dimethylaminopyridine at 80–140°C | Formation of 2-acetamido-4-methyl-5-bromopyridine | Optimized at 140°C |
| 3 | Oxidation with potassium permanganate (1–2 equivalents) at 60–100°C, pH adjusted to 1–4 | Conversion to 2-acetamido-5-bromine isonicotinic acid | - |
| 4 | Hydrolysis at 60–100°C, pH 8–12, followed by acidification to pH 1–4 | Formation of 2-amino-5-bromine isonicotinic acid | Overall yield >60% |
This route is favored for industrial scale due to better yields, safer conditions, and cost efficiency.
Methylation to Form this compound
Following the preparation of 5-bromo-2-hydroxyisonicotinic acid methyl ester, methylation of the hydroxy group to form the methoxy derivative is typically performed. Although direct detailed experimental conditions for this step are less frequently reported, common methylation methods include:
- Treatment with methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) in an aprotic solvent.
- Use of methyl triflate or diazomethane for methylation under controlled conditions.
The methylation step converts the hydroxy group at position 2 into a methoxy group, yielding this compound. The reaction conditions must be optimized to avoid side reactions such as over-alkylation or degradation.
Summary Table of Preparation Methods
| Compound | Starting Material | Key Reagents | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 2-amino-5-bromoisonicotinic acid methyl ester | 2-amino-4-methylpyridine | Bromine, acetylation agents, KMnO4 | Multi-step, -10 to 140°C, pH control | >60% overall | Industrially viable, multi-step |
| 5-bromo-2-hydroxyisonicotinic acid methyl ester | 2-amino-5-bromoisonicotinic acid methyl ester | Sodium nitrite, dilute sulfuric acid | Diazotization, 0–40°C, 1–5 h | 91% | High yield, purification by silica gel |
| This compound | 5-bromo-2-hydroxyisonicotinic acid methyl ester | Methylating agents (e.g., MeI, Me2SO4) | Base, aprotic solvent, mild conditions | Not explicitly reported | Requires optimization |
Research Findings and Industrial Considerations
- The diazotization hydrolysis method for preparing 5-bromo-2-hydroxyisonicotinic acid methyl ester is efficient and scalable, providing high yields and purity suitable for pharmaceutical intermediates.
- Multi-step synthesis of 2-amino-5-bromoisonicotinic acid derivatives from 2-amino-4-methylpyridine offers improved yields and cost-effectiveness compared to direct bromination methods.
- Methylation of the hydroxy intermediate is a critical final step; reaction conditions must be carefully controlled to maintain product integrity.
- The synthetic routes avoid excessive use of hazardous reagents and harsh conditions, emphasizing safety and environmental considerations for industrial production.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

